An In-Depth Technical Guide to 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride
An In-Depth Technical Guide to 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core basic properties of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, a tertiary amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental literature for this specific compound, this document integrates foundational organic chemistry principles with data from analogous structures to present a robust technical profile.
Chemical Identity and Physicochemical Properties
3-(4-Chlorophenyl)pentan-3-amine hydrochloride is a salt of a tertiary amine, where the amine nitrogen is bonded to a carbon atom which is, in turn, attached to a 4-chlorophenyl ring and two ethyl groups.
Table 1: Chemical Identifiers and Predicted Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-(4-chlorophenyl)pentan-3-amine hydrochloride | ChemScene[1] |
| CAS Number | 667864-91-7 | Aaronchem[2], ChemScene[1] |
| Molecular Formula | C₁₁H₁₇Cl₂N | Aaronchem[2], ChemScene[1] |
| Molecular Weight | 234.17 g/mol | ChemScene[1] |
| Chemical Structure | See Figure 1 | |
| Predicted XlogP | 3.1 | PubChemLite[3] |
| Predicted Hydrogen Bond Donor Count | 1 (for the free base) | PubChemLite[3] |
| Predicted Hydrogen Bond Acceptor Count | 1 (for the free base) | PubChemLite[3] |
| Predicted Rotatable Bond Count | 3 | PubChemLite[3] |
Figure 1: Chemical Structure of 3-(4-Chlorophenyl)pentan-3-amine
Caption: 2D structure of the free base form.
Proposed Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride is scarce, its structure suggests a plausible and efficient synthesis can be achieved via the addition of a Grignard reagent to a nitrile, followed by hydrolysis. This approach is a cornerstone of carbon-carbon bond formation in organic synthesis.[4]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 4-chlorobenzonitrile and ethylmagnesium bromide as readily available starting materials.
Caption: Retrosynthetic analysis of the target amine.
Proposed Synthetic Protocol
This protocol is based on well-established procedures for the synthesis of tertiary amines from nitriles and Grignard reagents.[5]
Step 1: Grignard Reagent Addition to Nitrile
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add 1.0 equivalent of 4-chlorobenzonitrile dissolved in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2.2 equivalents of ethylmagnesium bromide (typically a 1.0 M solution in THF) via the dropping funnel with vigorous stirring. The excess Grignard reagent ensures complete reaction of the nitrile and the intermediate imine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Hydrolysis and Work-up
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the intermediate magnesium salt of the imine.
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Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-chlorophenyl)pentan-3-amine.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, until precipitation of the hydrochloride salt is complete.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield 3-(4-Chlorophenyl)pentan-3-amine hydrochloride.
Caption: Proposed workflow for the synthesis of the target compound.
Analytical Characterization
Due to the absence of published spectra, this section outlines the expected analytical data based on the chemical structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Triplets and quartets in the aliphatic region corresponding to the two ethyl groups.- Aromatic protons of the 4-chlorophenyl ring appearing as two doublets (an AA'BB' system).- A broad singlet for the amine proton (N-H), which may exchange with D₂O. |
| ¹³C NMR | - Two signals in the aliphatic region for the CH₃ and CH₂ carbons of the ethyl groups.- A quaternary carbon signal for the C-N carbon.- Four signals in the aromatic region for the carbons of the 4-chlorophenyl ring. |
| IR Spectroscopy | - N-H stretching vibrations in the region of 3300-3500 cm⁻¹.- C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).- C=C stretching vibrations in the aromatic region (around 1600 cm⁻¹).- A C-Cl stretching vibration in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) for the free base (C₁₁H₁₆ClN) at m/z ≈ 197, with a characteristic M+2 peak at ≈ 199 due to the ³⁷Cl isotope. |
Potential Applications and Future Directions
Tertiary amines bearing an aryl group are common scaffolds in medicinal chemistry. The presence of a chlorine atom on the phenyl ring can influence the compound's lipophilicity and metabolic stability, potentially making it a valuable building block for the synthesis of novel therapeutic agents.
While no specific biological activity has been reported for 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, structurally related compounds have shown a wide range of pharmacological effects. Future research could explore its potential as a precursor for compounds with activity in the central nervous system or as an antimicrobial agent.
Safety and Handling
As with all amine hydrochlorides, 3-(4-Chlorophenyl)pentan-3-amine hydrochloride should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is likely to be an irritant to the skin, eyes, and respiratory tract. A comprehensive safety data sheet (SDS) should be consulted before handling.
Conclusion
This technical guide provides a foundational understanding of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride based on established chemical principles. While direct experimental data is limited, the proposed synthesis and predicted analytical characteristics offer a solid starting point for researchers interested in this compound. Further experimental validation is necessary to fully elucidate its properties and potential applications.
References
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Krasovskiy, A.; Krasovskaya, V.; Knochel, P. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. ResearchGate. [Link][9]
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O'Brien, P.; et al. Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. ResearchGate. [Link][11]
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Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link][4]
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3-(4-Chlorophenyl)pentan-3-amine hydrochloride. Beijing Innochem Science & Technology Co., Ltd. [Link]
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Weiberth, F. J.; Hall, S. S. Copper(I)-activated addition of Grignard reagents to nitriles. Synthesis of ketimines, ketones, and amines. The Journal of Organic Chemistry. [Link][12]
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3-(4-chlorophenyl)pentan-3-amine hydrochloride. PubChemLite. [Link]
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Synthesis of N, N-Alkylated α- Tertiary Amines by Coupling of α-Aminoalkyltrifluoroborates and Grignard Reagents. ETH Zurich Research Collection. [Link]
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1-amino-2,3-dihydro-1H-indene-1-carboxylic acid. ChemYelling. [Link]
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One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. eGrove - University of Mississippi. [Link]
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New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central. [Link]
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3-Pentanamine. PubChem. [Link]
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